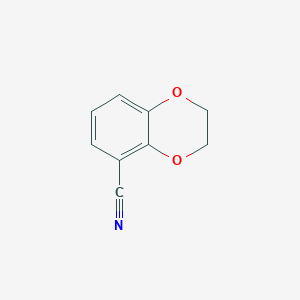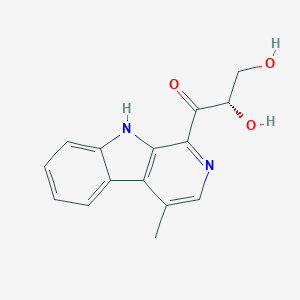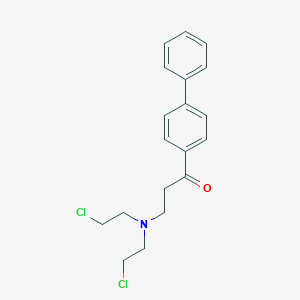
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl, also known as DAB, is a chemical compound that has been extensively studied for its potential use in cancer treatment. DAB belongs to a class of compounds known as DNA alkylating agents, which are capable of binding to DNA and disrupting its normal function.
作用機序
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl works by binding to the DNA in cancer cells and disrupting its normal function. This leads to the formation of DNA adducts, which are abnormal structures that can cause cell death. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl is also capable of inducing apoptosis, or programmed cell death, in cancer cells. This makes 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl a promising candidate for cancer treatment, as it has the potential to selectively target cancer cells while leaving healthy cells unharmed.
生化学的および生理学的効果
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels in tumors.
実験室実験の利点と制限
One of the main advantages of using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, there are also some limitations to using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in lab experiments. For example, 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl is a highly toxic compound and must be handled with care. In addition, the synthesis of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl can be challenging and time-consuming, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl. One area of research is focused on improving the synthesis method of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl to increase its yield and purity. Another area of research is focused on developing new formulations of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl that can be more easily administered to patients. Additionally, researchers are exploring the potential of combining 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its effectiveness. Finally, researchers are also exploring the potential of using 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl in combination with immunotherapy to enhance the immune system's ability to fight cancer.
合成法
The synthesis of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl involves the reaction of 4-bromobiphenyl with 3-(2-chloroethyl)aminopropionitrile in the presence of a palladium catalyst. This reaction results in the formation of 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl, which is then purified through a series of chromatography steps. The yield of this synthesis method is typically around 60%.
科学的研究の応用
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl works by binding to DNA and disrupting its normal function, leading to cell death. This makes 4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl a promising candidate for cancer treatment, as it has the potential to selectively target cancer cells while leaving healthy cells unharmed.
特性
CAS番号 |
142058-12-6 |
|---|---|
製品名 |
4-(3'-Di(2-chloroethyl)aminopropionyl)biphenyl |
分子式 |
C19H21Cl2NO |
分子量 |
350.3 g/mol |
IUPAC名 |
3-[bis(2-chloroethyl)amino]-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C19H21Cl2NO/c20-11-14-22(15-12-21)13-10-19(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2 |
InChIキー |
IXHADCPJRQNDGG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCCl)CCCl |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCCl)CCCl |
その他のCAS番号 |
142058-12-6 |
同義語 |
4-(3'-di(2-chloroethyl)aminopropionyl)biphenyl 4-(3'-di(2-chloroethyl)aminopropionyl)biphenyl hydrochloride toxin 5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



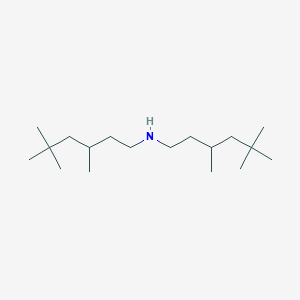
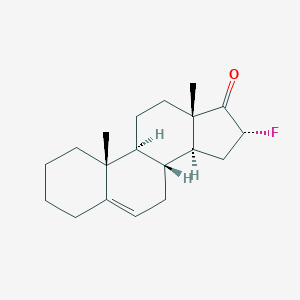
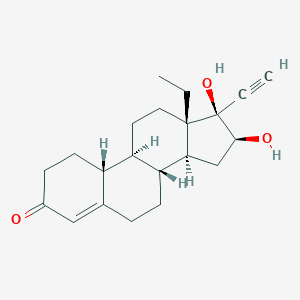
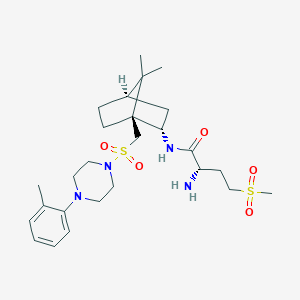
![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)
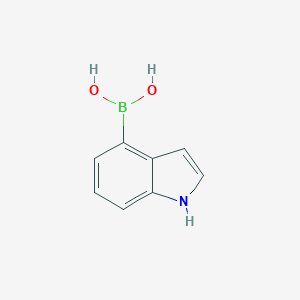
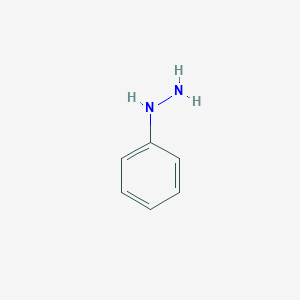
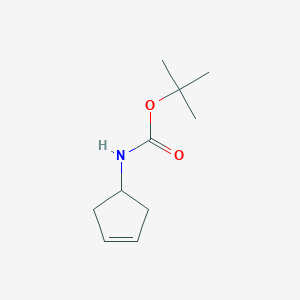
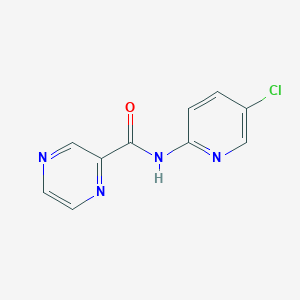
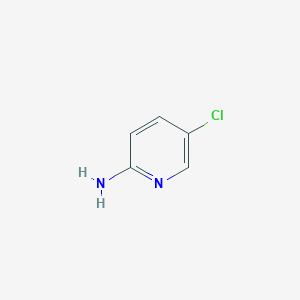
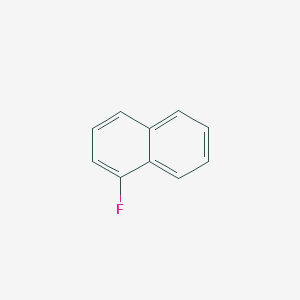
![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
